2'-C-methylguanosine - 374750-30-8

2'-C-methylguanosine

Catalog Number: EVT-1169814
CAS Number: 374750-30-8
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-C-methylguanosine is a synthetic ribonucleoside analog characterized by a methyl group substitution at the 2' position of the ribose sugar moiety in guanosine. [, ] This modification significantly influences its biochemical properties and confers resistance to enzymatic degradation by adenosine deaminase and purine nucleoside phosphorylase, enhancing its stability and potential as a therapeutic agent. [] Research primarily focuses on its role as a potent inhibitor of HCV RNA replication, establishing it as a promising candidate for developing novel antiviral therapies. [, , ]

Synthesis Analysis

Several synthetic approaches have been employed to produce 2'-C-methylguanosine and its derivatives. A common strategy involves the modification of pre-existing guanosine analogs. One method utilizes phenylboronic acid for the transient protection of the 2',3'-hydroxyls of 2'-C-methylguanosine under mild conditions. [] This approach facilitates further modifications, such as the introduction of phosphoramidate groups, leading to the development of prodrugs with enhanced pharmacological properties. [] Other synthetic routes leverage the versatility of organophosphorus chemistry to install specific phosphoramidate moieties onto the 2'-C-methylguanosine scaffold. [, , ] These methodologies often involve multi-step reactions requiring optimization to achieve high yields and diastereomeric purity, particularly for compounds intended for clinical development. []

Molecular Structure Analysis

The distinct antiviral activity of 2'-C-methylguanosine stems from its unique molecular structure. The 2'-C-methyl group introduces steric hindrance near the active site of the HCV RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. [, ] This modification allows the triphosphate form of 2'-C-methylguanosine to act as an alternative substrate inhibitor, effectively blocking viral RNA synthesis. [, ] Structural analysis via techniques like X-ray crystallography has been instrumental in elucidating the binding interactions between 2'-C-methylguanosine triphosphate and the HCV RdRp, providing valuable insights for further drug design. []

Chemical Reactions Analysis

2'-C-methylguanosine readily undergoes phosphorylation to form its monophosphate, diphosphate, and triphosphate derivatives within cells. [, , ] The triphosphate form, 2'-C-methylguanosine triphosphate, is the active metabolite responsible for inhibiting HCV RdRp. [, , ] This phosphorylation process is crucial for its antiviral activity and is often a limiting factor in its efficacy. To overcome this, researchers have developed various prodrug strategies, primarily utilizing phosphoramidate chemistry. [, , ] These prodrugs enhance cellular uptake and intracellular delivery of 2'-C-methylguanosine monophosphate, which can then be readily converted into the active triphosphate form. [, , ]

Mechanism of Action

2'-C-methylguanosine exerts its antiviral effect through its triphosphate metabolite, 2'-C-methylguanosine triphosphate, which acts as a potent and selective inhibitor of the HCV NS5B polymerase, the enzyme responsible for viral RNA replication. [, , , ] This inhibition occurs via a chain termination mechanism. 2'-C-methylguanosine triphosphate competes with natural guanosine triphosphate for incorporation into the growing RNA chain during viral replication. [, , , ] Once incorporated, the 2'-C-methyl group sterically hinders the addition of subsequent nucleotides, effectively halting RNA synthesis and disrupting viral replication. [, , , ]

Applications

The primary scientific application of 2'-C-methylguanosine lies in its potent antiviral activity against HCV. Studies have demonstrated its effectiveness in inhibiting HCV RNA replication in both cell-based replicon systems and in vivo models. [, , , , , ] This has led to the development of several 2'-C-methylguanosine prodrugs, such as IDX184, PSI-353661, INX-08189, and AT-527, which have progressed to various stages of clinical trials for treating chronic hepatitis C. [, , , , ] These prodrugs aim to overcome the limitations of 2'-C-methylguanosine, such as poor cellular uptake and intracellular phosphorylation, by enhancing its delivery to target cells. [, , , , ] The development of these prodrugs highlights the potential of 2'-C-methylguanosine as a scaffold for designing novel antiviral therapies.

Besides HCV, researchers are also exploring the efficacy of 2'-C-methylguanosine and its derivatives against other viral infections, including dengue virus. [, ] Early studies show promising results, indicating that modified prodrugs designed for optimal delivery to peripheral blood mononuclear cells, the primary target of dengue virus, can effectively reduce viral load in animal models. [, ] This suggests a broader antiviral potential of 2'-C-methylguanosine beyond HCV, prompting further research into its activity against a wider range of viruses.

Future Directions
  • Optimization of Prodrug Strategies: Developing novel prodrug moieties with enhanced drug delivery properties, improved pharmacokinetic profiles, and targeted tissue distribution to maximize efficacy and minimize potential side effects remains crucial. [, ]
  • Broad-Spectrum Antiviral Activity: Investigating the efficacy of 2'-C-methylguanosine and its analogs against other viral infections beyond HCV and dengue virus. [, ] This includes exploring its potential against emerging viral threats and viruses with limited treatment options.
  • Resistance Profiling: Continuous monitoring of viral resistance development to 2'-C-methylguanosine-based therapies and devising strategies to counter or circumvent such resistance mechanisms. [, ] This includes understanding the genetic barriers to resistance development and exploring combination therapies to suppress the emergence of resistant viral strains.
  • Safety and Toxicity: Comprehensive evaluation of the long-term safety and potential toxicity of 2'-C-methylguanosine-based therapies in both preclinical models and clinical settings. [, ] This includes identifying potential off-target effects and understanding the mechanisms underlying any observed toxicity to guide the development of safer and more tolerable treatment regimens.

Relevance: 2'-C-methyladenosine is structurally similar to 2'-C-methylguanosine, differing only in the purine base (adenine vs. guanine). Both compounds exhibit potent inhibition of HCV RNA replication, highlighting the importance of the 2'-C-methylribonucleoside pharmacophore for antiviral activity. [, ]

4-amino-7-(2-C-methyl-β-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound is a heterobase-modified 2'-C-methyl ribonucleoside identified as a potent and non-cytotoxic inhibitor of HCV RNA replication. [] It also displays improved enzymatic stability compared to 2'-C-methyladenosine. []

Relevance: This compound shares the 2'-C-methyl-β-d-ribofuranosyl moiety with 2'-C-methylguanosine. The difference lies in the heterocyclic base, which is a pyrrolo[2,3-d]pyrimidine derivative in this compound compared to guanine in the target compound. This structural modification contributes to improved enzymatic stability while retaining potent anti-HCV activity. []

4-amino-5-fluoro-7-(2-C-methyl-β-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound is a fluorinated analog of the previously mentioned pyrrolo[2,3-d]pyrimidine ribonucleoside. It exhibits potent and non-cytotoxic inhibition of HCV RNA replication, improved enzymatic stability compared to 2'-C-methyladenosine, and oral bioavailability in rats. []

Relevance: This compound is structurally related to 2'-C-methylguanosine through the shared 2'-C-methyl-β-d-ribofuranosyl moiety. The inclusion of a fluorine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine base further enhances its pharmacological properties compared to the non-fluorinated analog and the target compound. []

2'-C-methylguanosine triphosphate (2'-MeGTP)

Compound Description: 2'-MeGTP is the active triphosphate metabolite of 2'-C-methylguanosine and a potent inhibitor of HCV RNA polymerase. [, , ] It acts as an alternative substrate inhibitor of the HCV RdRp NS5B. []

Relevance: 2'-MeGTP is the active form of 2'-C-methylguanosine within cells, responsible for its antiviral activity. The triphosphate group is crucial for its interaction with and inhibition of the HCV RNA polymerase. [, , ]

IDX184

Compound Description: IDX184 is a phosphoramidate diester derivative of 2'-C-methylguanosine, specifically the O-[S-(hydroxyl)pivaloyl-2-thioethyl] N-benzylamine phosphoramidate diester. [] It acts as a pronucleotide, designed to overcome the poor cellular uptake and phosphorylation of 2'-C-methylguanosine. IDX184 was the first clinical pronucleotide evaluated for treating chronic hepatitis C, reaching Phase II clinical trials. []

Relevance: IDX184 represents a successful prodrug strategy for enhancing the therapeutic potential of 2'-C-methylguanosine. The phosphoramidate ProTide moiety improves its pharmacokinetic properties, leading to increased intracellular delivery of the active 2'-MeGTP. []

2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate

Compound Description: This compound is a fluorinated analog of 2'-C-methylguanosine monophosphate. Prodrugs of this compound have shown potent anti-HCV activity and are inhibitors of HCV RNA-dependent RNA polymerase. [, , ] They also exhibit potent anti-dengue virus activity. []

Relevance: This compound introduces a fluorine atom to the 2'-position of the ribose ring of 2'-C-methylguanosine monophosphate. This modification, often incorporated in nucleoside analogs, can contribute to increased potency and altered resistance profiles against viral enzymes. [, , ]

PSI-353661

Compound Description: PSI-353661 is a phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate analog. [, ] It exhibits potent in vitro inhibition of HCV, including the S282T nucleoside/tide resistant replicon, without cytotoxicity. []

Relevance: Similar to IDX184, PSI-353661 utilizes the phosphoramidate prodrug approach to enhance the delivery of a 2'-C-methylguanosine-derived nucleotide. The presence of the fluorine atom at the 2'-position distinguishes it from 2'-C-methylguanosine and provides activity against specific resistant HCV variants. [, ]

PSI-352938

Compound Description: PSI-352938 is a cyclic phosphate nucleotide prodrug of β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate. [] It is metabolized to the same active 5'-triphosphate as PSI-353661, PSI-352666, and inhibits the NS5B RNA-dependent RNA polymerase. []

Relevance: Like PSI-353661, PSI-352938 is a prodrug of a fluorinated derivative of 2'-C-methylguanosine monophosphate. It highlights the versatility of prodrug design in achieving effective intracellular delivery of active metabolites targeting HCV. It shares the same active metabolite with PSI-353661, demonstrating that different prodrug moieties can be employed to deliver the same active compound. []

INX-08189

Compound Description: INX-08189 is a phosphoramidate prodrug of 2'-C-methylguanosine that has progressed to Phase IIa clinical trials for HCV. [] It exhibits potent anti-HCV activity, good cell permeability, and synergistic efficacy with other antiviral agents. [, ]

Relevance: INX-08189 is another successful example of utilizing the phosphoramidate ProTide approach to improve the therapeutic potential of 2'-C-methylguanosine. Its advancement to clinical trials further validates the importance of this class of compounds in HCV drug development. [, ]

BMS-986094

Compound Description: BMS-986094 is a prodrug of 2'-C-methylguanosine that was withdrawn from Phase 2 clinical trials due to cardiac and renal toxicities. [, , ] Despite the adverse effects, BMS-986094 demonstrated potent anti-HCV activity. []

Relevance: BMS-986094 highlights the challenges in developing safe and effective nucleoside-based antiviral therapies. While structurally similar to 2'-C-methylguanosine, the specific prodrug moiety employed in BMS-986094 appears to have contributed to its unfavorable safety profile. [, , ]

AT-527

Compound Description: AT-527 is the hemi-sulfate salt of AT-511, a novel phosphoramidate prodrug of 2’-fluoro-2’-C-methylguanosine-5'-monophosphate. [] It exhibits potent, pan-genotypic activity against HCV, including S282T resistance-associated variants. []

Relevance: AT-527 is another prodrug of a fluorinated 2’-C-methylguanosine derivative. Like other related compounds, it demonstrates the effectiveness of targeting the HCV NS5B polymerase using this class of molecules. The incorporation of the fluorine atom and the specific phosphoramidate prodrug moiety contribute to its unique antiviral profile. []

Properties

CAS Number

374750-30-8

Product Name

2'-C-methylguanosine

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1

InChI Key

NVKAMPJSWMHVDK-GITKWUPZSA-N

SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O

Synonyms

2’-C-Methylguanosine;

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O)O

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.